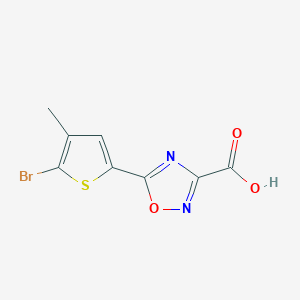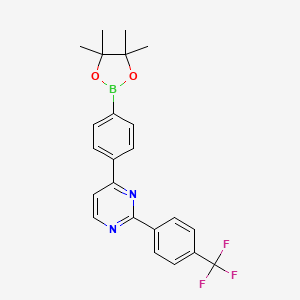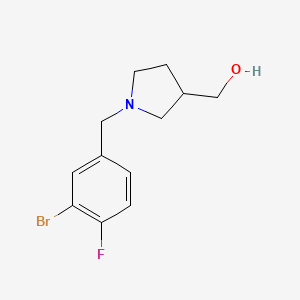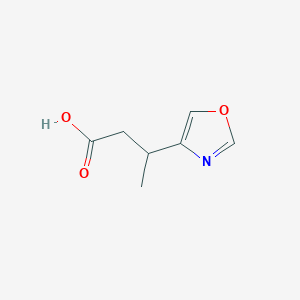![molecular formula C11H11NO2 B13343224 1,3-Dihydrospiro[indene-2,5'-oxazolidin]-2'-one](/img/structure/B13343224.png)
1,3-Dihydrospiro[indene-2,5'-oxazolidin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydrospiro[indene-2,5’-oxazolidin]-2’-one is a spiro compound characterized by a unique structure where an oxazolidinone ring is fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrospiro[indene-2,5’-oxazolidin]-2’-one typically involves the reaction of indene derivatives with oxazolidinone precursors. One common method includes the use of ninhydrin and malononitrile in the presence of hydrazonyl chlorides in ethanol at room temperature . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Solvent selection and reaction conditions are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrospiro[indene-2,5’-oxazolidin]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-Dihydrospiro[indene-2,5’-oxazolidin]-2’-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 1,3-Dihydrospiro[indene-2,5’-oxazolidin]-2’-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of protein synthesis or disruption of cellular processes essential for microbial growth .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydrospiro[indene-2,6’-thiazine]: Similar structure but with a thiazine ring instead of an oxazolidinone ring.
1,3-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione: Contains an imidazolidine ring fused to an indene moiety.
Uniqueness
1,3-Dihydrospiro[indene-2,5’-oxazolidin]-2’-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
spiro[1,3-dihydroindene-2,5'-1,3-oxazolidine]-2'-one |
InChI |
InChI=1S/C11H11NO2/c13-10-12-7-11(14-10)5-8-3-1-2-4-9(8)6-11/h1-4H,5-7H2,(H,12,13) |
InChI Key |
SZYDBZCIWVQYQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CC13CNC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


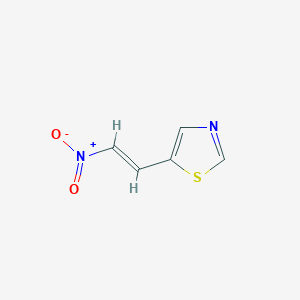
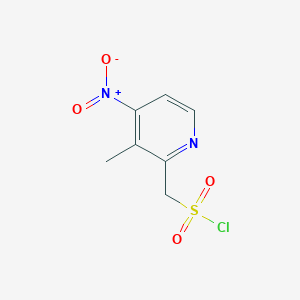
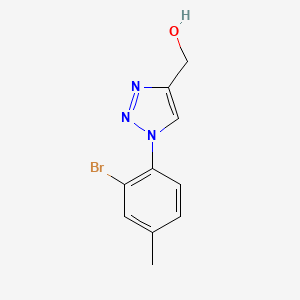
![8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate](/img/structure/B13343168.png)
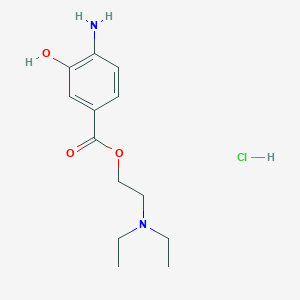
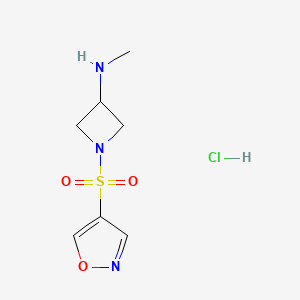
![[4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13343185.png)
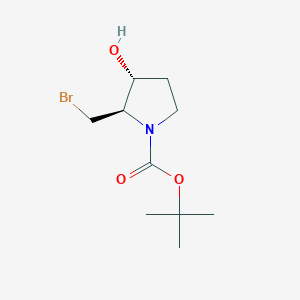
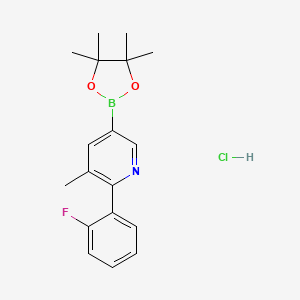
![(10R,12S)-N-[(4S,7S,12S,13S,16R,17R,19S,22S,26S)-16-(2-aminoethylamino)-7-[(1R)-3-amino-1-hydroxypropyl]-4-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-12,17,26-trihydroxy-22-[(1R)-1-hydroxyethyl]-2,5,8,14,20,23-hexaoxo-1,3,6,9,15,21-hexazatricyclo[22.3.0.09,13]heptacosan-19-yl]-10,12-dimethyltetradecanamide](/img/structure/B13343210.png)
